2-(4-ブロモ-2,6-ジメチルフェニル)エタン-1-アミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

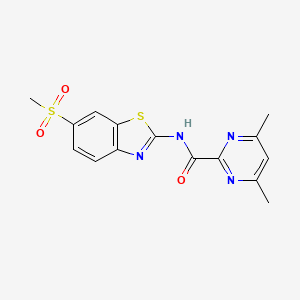

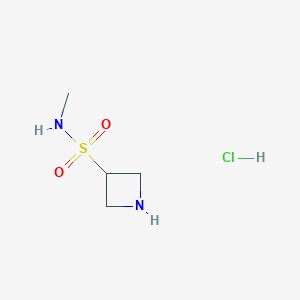

2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15BrClN . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) was achieved through the hexamethylenetetramine route followed by hydrochloric acid hydrolysis of the quaternary ammonium salt .Molecular Structure Analysis

The InChI code for a similar compound, 1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-amine hydrochloride, is 1S/C10H14BrNO2.ClH/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3;/h4-6H,12H2,1-3H3;1H .科学的研究の応用

有機ビルディングブロック

“2-(4-ブロモ-2,6-ジメチルフェニル)エタン-1-アミン塩酸塩”は、さまざまな有機化合物の合成における有機ビルディングブロックとして使用できます .

ジアジンの合成

これは、自然界に存在する2つの窒素を含む化合物であるジアジンアルカロイドの合成に使用できる可能性があります(DNA、RNA、フレーバー、および香料)。 これらの化合物は、幅広い薬理学的用途を持っています .

抗がん作用

“2-(4-ブロモ-2,6-ジメチルフェニル)エタン-1-アミン塩酸塩”から合成できるジアジンは、抗がん作用を示すことが報告されています .

抗菌作用

ジアジンは抗菌作用も示し、"2-(4-ブロモ-2,6-ジメチルフェニル)エタン-1-アミン塩酸塩”が新規抗菌剤の開発に使用できる可能性を示唆しています .

降圧作用

ジアジンは降圧作用を持つことが報告されており、"2-(4-ブロモ-2,6-ジメチルフェニル)エタン-1-アミン塩酸塩”が高血圧の治療に使用できる可能性を示唆しています .

糖尿病治療作用

ジアジンは糖尿病治療作用も示し、"2-(4-ブロモ-2,6-ジメチルフェニル)エタン-1-アミン塩酸塩”が新規糖尿病治療薬の開発に使用できる可能性を示唆しています .

作用機序

Target of Action

“2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride” is likely to interact with proteins or enzymes in the body that have affinity for aromatic compounds. The bromine atom could potentially enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily .

Mode of Action

The compound might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could alter the structure of the target proteins or enzymes, thereby modulating their activity.

生化学分析

Biochemical Properties

2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The interaction between 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride and these enzymes can lead to the inhibition of enzymatic activity, thereby affecting neurotransmitter levels in the brain . Additionally, this compound may interact with receptor proteins on cell membranes, influencing signal transduction pathways.

Cellular Effects

The effects of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can impact cellular metabolism by influencing the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can activate certain receptor proteins, triggering downstream signaling pathways that result in changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful.

Metabolic Pathways

2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidation of neurotransmitters . The compound’s influence on these metabolic pathways can lead to changes in metabolic flux and metabolite levels. Additionally, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride may affect the activity of other enzymes involved in neurotransmitter synthesis and degradation, further impacting metabolic processes.

Transport and Distribution

The transport and distribution of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride within tissues can vary, with higher concentrations observed in specific organs, such as the brain.

Subcellular Localization

The subcellular localization of 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride may be found in the nucleus, affecting gene expression and chromatin structure.

特性

IUPAC Name |

2-(4-bromo-2,6-dimethylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-7-5-9(11)6-8(2)10(7)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTAIELNWWBFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CCN)C)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid](/img/structure/B2595240.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2595241.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2595242.png)

![Tert-butyl 2-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]-methylamino]acetate](/img/structure/B2595243.png)

![1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2595247.png)

![1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2595250.png)

![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)

![Methyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2595254.png)